“6-Fluoroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H4FN3 . It has a molecular weight of 137.12 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its biological activity and has been widely studied in drug molecules .
While specific synthesis methods for “6-Fluoroimidazo[1,2-b]pyridazine” were not found, imidazo[1,2-b]pyridazine derivatives have been synthesized using various methods . For instance, a related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques .
The InChI code for “6-Fluoroimidazo[1,2-b]pyridazine” is 1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H . The compound has a topological polar surface area of 30.2 Ų and contains 10 heavy atoms .
“6-Fluoroimidazo[1,2-b]pyridazine” has a molecular weight of 137.11 g/mol and an exact mass of 137.03892530 g/mol . It has a topological polar surface area of 30.2 Ų and contains 10 heavy atoms . The compound has a XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water .
This compound is derived from the imidazo[1,2-b]pyridazine family, which has been explored for various biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of 6-fluoroimidazo[1,2-b]pyridazine makes it a valuable candidate for further research in drug development due to its potential interactions with biological targets.
The synthesis of 6-fluoroimidazo[1,2-b]pyridazine typically involves several key steps:
Recent studies have highlighted various synthetic pathways that yield derivatives of imidazo[1,2-b]pyridazine with modifications at different positions on the ring system, enhancing their biological activity and specificity .
The molecular structure of 6-fluoroimidazo[1,2-b]pyridazine can be described as follows:
The presence of nitrogen atoms in the rings contributes to its basicity and potential interactions with biological targets. Structural analyses using techniques such as X-ray crystallography can provide insights into the three-dimensional conformation and spatial arrangement of substituents .
6-Fluoroimidazo[1,2-b]pyridazine participates in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions are critical for developing new compounds that may exhibit improved biological activities .
The mechanism of action for compounds like 6-fluoroimidazo[1,2-b]pyridazine often involves interaction with specific biological targets:
Further investigation into their pharmacodynamics and pharmacokinetics is essential for understanding their therapeutic potential.
The physical and chemical properties of 6-fluoroimidazo[1,2-b]pyridazine include:
These properties are crucial for determining suitable conditions for storage and handling during research applications .
6-Fluoroimidazo[1,2-b]pyridazine has several notable applications in scientific research:
Continued research into this compound's derivatives may lead to significant advancements in medicinal chemistry and therapeutic applications .
Imidazo[1,2-b]pyridazine is a nitrogen-enriched bicyclic system comprising a five-membered imidazole ring fused with a six-membered pyridazine ring at the [b] bond, forming a 9-membered [5,6]-bicyclic architecture. This scaffold exhibits distinctive physicochemical properties critical for drug design: a high dipole moment (μ = 4.22 D) arising from asymmetric nitrogen distribution, moderate basicity (pKa ≈ 2.3), and significant π-deficiency. These characteristics enable robust interactions with biological targets through multiple mechanisms: [1] [7]
The introduction of fluorine at the C6 position further amplifies these properties. Fluorine’s strong electron-withdrawing effect (-I effect) reduces the electron density of the adjacent ring system, enhancing π-deficiency and strengthening dipole-mediated interactions. [5]
Table 1: Key Physicochemical Properties of Imidazo[1,2-b]pyridazine
Property | Value/Role | Biological Consequence | |
---|---|---|---|
Dipole moment | 4.22 D | Enhanced target binding affinity | |
pKa | ~2.3 | Improved solubility at physiological pH | |
π-Deficiency | High | Favorable π-π stacking with protein residues | |
Nitrogen H-bond acceptors | 3 sites (2 sp² in pyridazine, 1 in imidazole) | Multipoint recognition of biological targets | [1] [5] |
The imidazo[1,2-b]pyridazine core was first synthesized in the 1960s, but its medicinal potential remained underexplored until the 21st century. The scaffold gained prominence following the approval of ponatinib (marketed as Iclusig®) in 2012—a multitargeted tyrosine kinase inhibitor for leukemia bearing the imidazo[1,2-b]pyridazine pharmacophore. This breakthrough validated the scaffold’s capacity for high-potency kinase inhibition and stimulated intensive research. [1] [2]
Subsequent clinical candidates underscored its "privileged scaffold" status:
The scaffold’s synthetic accessibility via condensation of 3-aminopyridazines and α-halo carbonyl compounds enables rapid diversification. Functionalization at all C-H positions is feasible through cross-coupling, electrophilic substitution, and metal-free oxidative coupling, accelerating structure-activity relationship exploration. [1]
Table 2: Milestone Imidazo[1,2-b]pyridazine-Based Therapeutics
Compound | Therapeutic Target | Development Status | Key Indication | |
---|---|---|---|---|
Ponatinib | BCR-ABL, VEGFR, PDGFR | FDA-approved (2012) | Chronic myeloid leukemia | |
Gandotinib | JAK2 | Phase II | Myeloproliferative disorders | |
Compound 20a* | CLK1/DYRK1A/PfCLK1 | Preclinical | Antimalarial/antiproliferative | [1] [7] |
*From [7]; IC₅₀ values: 32 nM (PfCLK1), 50 nM (DYRK1A)
Fluorine incorporation into heterocycles is a cornerstone of modern medicinal chemistry, with >20% of marketed drugs containing fluorine. The strategic placement of fluorine at the C6 position of imidazo[1,2-b]pyridazine imparts multifaceted advantages: [3] [4] [6]
Fluorine-specific interactions with biological targets include:
Table 3: Effects of Fluorination on Drug Properties
Parameter | Impact of Fluorine | Example in 6-Fluoroimidazo[1,2-b]pyridazine | |
---|---|---|---|
Metabolic stability | ↑ Resistance to CYP450 oxidation | Reduced hepatic clearance | |
Membrane permeability | ↑ Moderate logP increase | Enhanced cellular uptake | |
Target affinity | ↑ Dipole-enhanced binding | Stronger kinase inhibition (e.g., CLK1) | |
pKa modulation | ↓ Acidification of adjacent N atoms | Improved solubility profile | [3] [4] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7